4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound with the molecular formula C17H27N3O3S. It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a morpholine ring through a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine and morpholine rings provide structural stability and enhance the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Mesityl-1-piperazinyl)sulfonyl]morpholine
- 4-[(4-Mesitylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Uniqueness
4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S2/c1-14-12-15(2)17(16(3)13-14)26(21,22)18-4-6-19(7-5-18)27(23,24)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZTMJKMRNTMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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